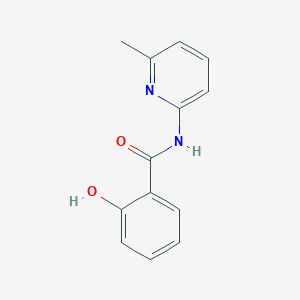
2-hydroxy-N-(6-methylpyridin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ヒドロキシ-N-(6-メチルピリジン-2-イル)ベンズアミドは、分子式C13H12N2O2の有機化合物です。これは、ヒドロキシル基とメチル置換ピリジン環を特徴とするベンズアミド誘導体です。この化合物は、そのユニークな化学構造と特性のために、科学研究の様々な分野で関心を集めています。
準備方法
合成経路と反応条件
2-ヒドロキシ-N-(6-メチルピリジン-2-イル)ベンズアミドの合成は、通常、2-ヒドロキシ安息香酸と6-メチル-2-アミノピリジンの反応を含みます。この反応は、ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤と、4-ジメチルアミノピリジン(DMAP)などの触媒の存在下で行われます。反応条件は通常、ジクロロメタン(DCM)などの溶媒を含み、室温で行われます。
工業生産方法
2-ヒドロキシ-N-(6-メチルピリジン-2-イル)ベンズアミドの特定の工業生産方法は広く文書化されていませんが、一般的なアプローチは、大規模生産のための合成経路の最適化を含むでしょう。これには、コスト効果の高い試薬、効率的な触媒、および高収率と純度を保証するためのスケーラブルな反応条件の使用が含まれるでしょう。
化学反応の分析
反応の種類
2-ヒドロキシ-N-(6-メチルピリジン-2-イル)ベンズアミドは、次のような様々な化学反応を受けることができます。
酸化: ヒドロキシル基は酸化されてケトンまたはアルデヒドを形成することができます。
還元: 化合物は還元されて対応するアミンまたはアルコールを形成することができます。
置換: 芳香環は、求電子置換反応または求核置換反応を受けることができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの試薬を酸性条件下で使用する。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの試薬を使用する。
置換: 条件は置換の種類によって異なりますが、一般的な試薬には、求電子置換のためのハロゲンと、求核置換のためのアミンまたはチオールなどの求核剤が含まれます。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はケトンまたはアルデヒドを生じることがありますが、還元はアミンまたはアルコールを生じることがあります。
科学的研究の応用
2-ヒドロキシ-N-(6-メチルピリジン-2-イル)ベンズアミドは、科学研究においていくつかの応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用される。
生物学: 抗菌性や抗酸化性など、潜在的な生物活性について調査されている.
医学: 特に新薬の開発において、潜在的な治療効果について探求されている。
産業: 特殊化学品や材料の生産に使用されている。
作用機序
2-ヒドロキシ-N-(6-メチルピリジン-2-イル)ベンズアミドの作用機序は、特定の分子標的と経路との相互作用を含みます。ヒドロキシル基とアミド基により、生物学的分子と水素結合を形成することができ、その活性を阻害または調節することができます。正確な分子標的と経路は、特定の用途や使用状況によって異なります。
類似化合物の比較
類似化合物
- 2-ヒドロキシ-N-(5-メチルピリジン-2-イル)ベンズアミド
- 2-ヒドロキシ-N-(ピリジン-2-イルメチル)ベンズアミド
- 2-ヒドロキシ-N-(ピリジン-2-イル)ベンズアミド
独自性
2-ヒドロキシ-N-(6-メチルピリジン-2-イル)ベンズアミドは、ピリジン環上のメチル基の位置が特定されているため、その化学反応性と生物活性に影響を与える可能性があります。この構造上の変化は、化合物が他の分子と相互作用する方法や、様々な用途における全体的な有効性に違いをもたらす可能性があります。
類似化合物との比較
Similar Compounds
- 2-Hydroxy-N-(5-methylpyridin-2-yl)benzamide
- 2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide
- 2-Hydroxy-N-(pyridin-2-yl)benzamide
Uniqueness
2-Hydroxy-N-(6-methylpyridin-2-yl)benzamide is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules and its overall effectiveness in various applications.
特性
分子式 |
C13H12N2O2 |
|---|---|
分子量 |
228.25 g/mol |
IUPAC名 |
2-hydroxy-N-(6-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H12N2O2/c1-9-5-4-8-12(14-9)15-13(17)10-6-2-3-7-11(10)16/h2-8,16H,1H3,(H,14,15,17) |
InChIキー |
XRDUAVVDRJODBL-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


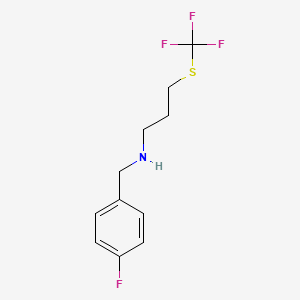

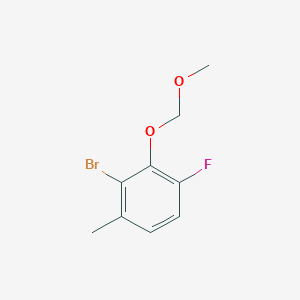
![5-bromo-4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11761045.png)
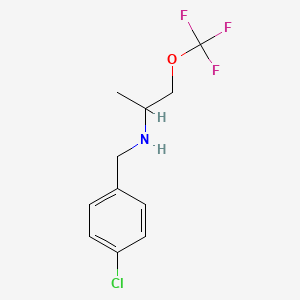
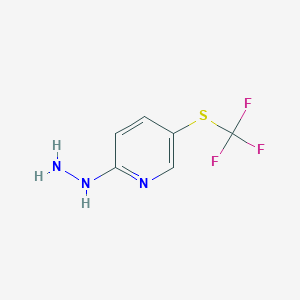
![Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B11761064.png)
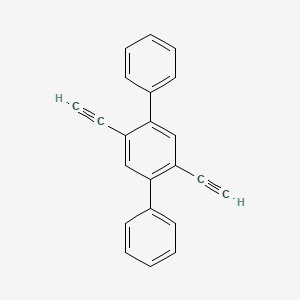
![[(2E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]amino acetate](/img/structure/B11761073.png)
![7-Bromo-5,5-dimethyl-5h-indeno[1,2-b]pyridine](/img/structure/B11761075.png)
![2-((3bR,4aS)-5,5-Difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B11761085.png)

![(6-Methoxybenzo[d]thiazol-2-yl)methanamine](/img/structure/B11761106.png)
![[4-(5-Methyl-1,3,4-thiadiazol-2-yl)phenyl]boronic acid](/img/structure/B11761116.png)
